molecular formula C37H41K2N5O9PdS B609822 Padeliporfin CAS No. 759457-82-4

Padeliporfin

カタログ番号 B609822
CAS番号: 759457-82-4
分子量: 916.43
InChIキー: AOSMIFSJINLACN-NAEAMVODSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Padeliporfin, sold under the brand name Tookad, is a medication used to treat men with prostate cancer . It is a water-soluble chlorophyll derivative and cytotoxic photosensitizer used for vascular-targeted photodynamic therapy for malignancies . It was first approved by the European Commission on November 10, 2017, for the treatment of low-risk prostate cancer in adults meeting certain clinical criteria .


Molecular Structure Analysis

The molecular formula of Padeliporfin is C37H43N5O9PdS . Its average mass is 840.250 Da and its monoisotopic mass is 839.181641 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .

科学的研究の応用

Vascular-Targeted Photodynamic Therapy for Malignancies

Padeliporfin is a water-soluble chlorophyll derivative and cytotoxic photosensitizer used for vascular-targeted photodynamic therapy for malignancies . This therapy uses targeted laser light to destroy cancer cells while causing minimal damage to the tissues around the cancer .

2. Treatment of Low-Grade Upper Tract Urothelial Cancer (LG UTUC) Padeliporfin VTP has demonstrated safety and efficacy for the treatment of LG UTUC in a Phase 1 study . It is a combination product: a drug, padeliporfin administered IV; a device: a laser light delivery system/laser-source of light emitting near-infrared (NIR) light at 753nm; and an optic fiber delivering the light endoluminally to the vicinity of UTUC tumors within the collecting system .

3. Phase 3 Study for LG UTUC The ENLIGHTED phase 3 study reported the preliminary efficacy and safety outcomes of Padeliporfin VTP for the treatment of LG UTUC . This open-label phase 3 study was conducted in the USA, EU, and Israel .

Treatment of Localized Prostate Cancer

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer .

5. Treatment of Tumors in the Kidney or Ureter In a Phase III study, researchers are learning if Padeliporfin VTP therapy is effective and safe for people with low-grade upper urothelial cancers (tumors of the kidney or ureter) that have not spread .

Treatment of Recurrent Tumors

Patients achieving complete response will proceed to the Maintenance Treatment Phase and be followed with endoscopic evaluation every 3 months with VTP provided for recurrent tumors only up to 12 months .

作用機序

Target of Action

Padeliporfin, a water-soluble chlorophyll derivative, is a cytotoxic photosensitizer used for vascular-targeted photodynamic therapy (VTP) for malignancies . The primary target of Padeliporfin is the vascular system of the tumor . It is designed to destroy only cancerous lesions of the prostate, rather than ablating the entire prostate gland .

Mode of Action

Padeliporfin mediates tumor-specific cytotoxicity . It works by destroying target cells through the release of reactive oxygen species in response to an exposure to laser light radiation delivered at a specific wavelength . When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .

Biochemical Pathways

The biochemical pathway involved in Padeliporfin’s action is the photodynamic therapy pathway . This involves the process of light activation of the photosensitizer (Padeliporfin) localized in the target tissue, which produces reactive oxygen species that work to destroy target cells .

Pharmacokinetics

It is known that padeliporfin is administered intravenously . The drug then accumulates selectively in the tumor tissue . Upon exposure to near-infrared light, typically delivered via optical fibers inserted directly into the prostate, the drug absorbs the light energy and becomes activated .

Result of Action

The result of Padeliporfin’s action is the destruction of cancer cells. It mediates tumor-specific cytotoxicity, working to destroy target cells through the release of reactive oxygen species . This leads to local hypoxia of the target tissue, causing the rapid death of cancer cells .

Safety and Hazards

The most common side effects of Padeliporfin include problems with urinating (pain, inability to pass urine, strong urge to pass urine, frequent urination, and incontinence), sexual problems (erectile dysfunction and ejaculation failure), blood in urine, urinary tract infection, and pain and bleeding around the genital area .

将来の方向性

Padeliporfin VTP (vascular targeted photodynamic) therapy uses targeted laser light to destroy cancer cells while causing minimal damage to the tissues around the cancer . In a Phase III study, researchers are investigating if Padeliporfin VTP therapy is effective and safe for people with low-grade upper urothelial cancers (tumors of the kidney or ureter) that have not spread . Another study indicates that Padeliporfin VTP therapy is being considered for the treatment of pancreatic cancer .

特性

IUPAC Name

3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23H,8-13H2,1-7H3,(H5,38,39,40,41,42,43,44,45,47,48,49,50);/q;+2/p-4/t17-,18+,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDSGWDVDESRC-VNWQTDIGSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N5O9PdS-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92043128

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。